(3S,4S)-Hexane-3,4-diamine dihydrochloride
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Overview
Description
(3S,4S)-Hexane-3,4-diamine dihydrochloride is a chiral diamine compound with the molecular formula C6H16N2·2HCl. It is known for its application in asymmetric synthesis and as a chiral ligand in various chemical reactions. The compound is characterized by its two chiral centers, which contribute to its stereochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-Hexane-3,4-diamine dihydrochloride typically involves the reduction of corresponding diketones or the reductive amination of keto acids. One common method includes the catalytic hydrogenation of hexane-3,4-dione in the presence of ammonia or primary amines. The reaction is usually carried out under high pressure and temperature conditions to ensure complete reduction.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of chiral catalysts and ligands is crucial in achieving high enantioselectivity during the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-Hexane-3,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or keto acids.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Hexane-3,4-dione or hexane-3,4-dioic acid.
Reduction: Hexane-3,4-diamine or hexane-3,4-diol.
Substitution: Various N-substituted hexane-3,4-diamine derivatives.
Scientific Research Applications
(3S,4S)-Hexane-3,4-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the synthesis of chiral intermediates for pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (3S,4S)-Hexane-3,4-diamine dihydrochloride involves its interaction with various molecular targets, primarily through its amino groups. These interactions can lead to the formation of coordination complexes with metals, which are essential in catalytic processes. The compound’s chiral centers play a crucial role in determining the stereochemical outcome of reactions.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine
- (3S,4S)-2,5-Dimethyl-3,4-hexanediamine dihydrochloride
- (3S,4S)-1-Benzyl-3,4-pyrrolidindiol
Uniqueness
(3S,4S)-Hexane-3,4-diamine dihydrochloride is unique due to its specific chiral centers and the ability to form highly enantioselective complexes. This makes it particularly valuable in asymmetric synthesis and catalysis, where the control of stereochemistry is crucial.
Properties
Molecular Formula |
C6H18Cl2N2 |
---|---|
Molecular Weight |
189.12 g/mol |
IUPAC Name |
(3S,4S)-hexane-3,4-diamine;dihydrochloride |
InChI |
InChI=1S/C6H16N2.2ClH/c1-3-5(7)6(8)4-2;;/h5-6H,3-4,7-8H2,1-2H3;2*1H/t5-,6-;;/m0../s1 |
InChI Key |
PIKUNUSDTWYEPM-USPAICOZSA-N |
Isomeric SMILES |
CC[C@@H]([C@H](CC)N)N.Cl.Cl |
Canonical SMILES |
CCC(C(CC)N)N.Cl.Cl |
Origin of Product |
United States |
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